molecular formula C15H11F3O4 B8166604 Methyl 5-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate

Methyl 5-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8166604
M. Wt: 312.24 g/mol
InChI Key: YUPUASIWPJFTFA-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate is a complex organic compound characterized by the presence of a trifluoromethoxy group, a hydroxyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group . The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylate ester would yield an alcohol.

Scientific Research Applications

Methyl 5-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 5-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. Additionally, the hydroxyl and carboxylate groups can form hydrogen bonds with target molecules, influencing their biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    Methyl 5-hydroxy-3’-(methoxy)-[1,1’-biphenyl]-3-carboxylate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

Methyl 5-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-hydroxy-5-[3-(trifluoromethoxy)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O4/c1-21-14(20)11-5-10(6-12(19)7-11)9-3-2-4-13(8-9)22-15(16,17)18/h2-8,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPUASIWPJFTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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